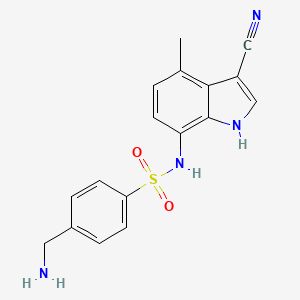
(4-bromobuta-1,3-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromobuta-1,3-dien-1-yl)benzene, also known as 4-bromo-1,3-butadiene-1-ylbenzene, is an organobromine compound consisting of a benzene ring with a butadiene moiety and a bromine atom. This compound has been the subject of many scientific studies due to its unique chemical and physical properties, as well as its potential applications in various fields.
科学的研究の応用
4-Bromobuta-1,3-dien-1-yl)benzene has been the subject of many scientific studies due to its unique chemical and physical properties. It has been used as a model compound in the study of organic reactions and as a reagent in organic synthesis. It has also been used as a catalyst in the synthesis of polymers and other materials. In addition, this compound has been used in the study of its mechanism of action, biochemical and physiological effects, and the development of new drugs.
作用機序
The mechanism of action of 4-bromobuta-1,3-dien-1-yl)benzene is not well understood. However, it is believed that the bromine atom in this compound reacts with nucleophiles, such as amines, to form a bromonium ion. This bromonium ion can then react with other nucleophiles to form a variety of products. It is also believed that this compound can act as an electrophile, reacting with nucleophiles to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromobuta-1,3-dien-1-yl)benzene are not well understood. However, some studies have suggested that this compound may have antibacterial and antifungal activity. It has also been suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in treating certain diseases.
実験室実験の利点と制限
The advantages of using 4-bromobuta-1,3-dien-1-yl)benzene in lab experiments include its low cost, ease of synthesis, and its wide range of applications. It is also a relatively stable compound, making it ideal for use in a variety of experiments. However, this compound can be toxic and may cause irritation if it comes into contact with the skin or eyes. Therefore, it is important to take proper safety precautions when handling this compound.
将来の方向性
There are a number of possible future directions for the study of 4-bromobuta-1,3-dien-1-yl)benzene. One possible direction is to investigate the compound’s potential applications in the development of new drugs or treatments. Another possible direction is to further study the compound’s mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore the compound’s potential uses in the synthesis of polymers, materials, and other compounds. Finally, further research could be done to explore the compound’s potential environmental applications.
合成法
There are several methods for the synthesis of 4-bromobuta-1,3-dien-1-yl)benzene. One of the most common methods is the reaction of 1-bromo-4-butadiene with benzene in the presence of a base such as potassium hydroxide. This reaction results in the formation of 4-bromobuta-1,3-dien-1-yl)benzene and the byproduct of the reaction, potassium bromide. Other methods for the synthesis of this compound include the reaction of 4-bromobut-3-en-1-ol with benzene, the reaction of 4-bromobut-2-en-1-ol with benzene, and the reaction of 4-bromobut-1-en-1-ol with benzene.
特性
| { "Design of the Synthesis Pathway": "The synthesis of (4-bromobuta-1,3-dien-1-yl)benzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Benzene", "1,3-butadiene", "Bromine", "Sodium hydroxide", "Sodium carbonate", "Sodium iodide", "Sodium thiosulfate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of benzene with bromine in the presence of a catalyst such as iron or aluminum bromide to yield bromobenzene.", "Step 2: Treatment of bromobenzene with sodium hydroxide and sodium iodide in ethanol to yield iodobenzene.", "Step 3: Reaction of iodobenzene with 1,3-butadiene in the presence of a palladium catalyst to yield (4-iodobuta-1,3-dien-1-yl)benzene.", "Step 4: Replacement of the iodine atom in (4-iodobuta-1,3-dien-1-yl)benzene with a bromine atom using sodium thiosulfate and bromine in water to yield (4-bromobuta-1,3-dien-1-yl)benzene." ] } | |
CAS番号 |
188802-38-2 |
製品名 |
(4-bromobuta-1,3-dien-1-yl)benzene |
分子式 |
C10H9Br |
分子量 |
209.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)